Methyl 2-(4-methylfuran-3-yl)propanoate
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Overview
Description
Methyl 2-(4-methylfuran-3-yl)propanoate is an organic compound with the molecular formula C₉H₁₂O₃ It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methylfuran-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 4-methylfuran-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into an ester group.
Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for the synthesis of polysubstituted furans, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylfuran-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylates.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-3,4-dicarboxylates.
Reduction: Methyl 2-(4-methylfuran-3-yl)propanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Methyl 2-(4-methylfuran-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 2-(4-methylfuran-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylpyridin-2-yl)propanoate
- Ethyl 2-(4-methylspiro[2.4]heptan-4-yl)propanoate
Uniqueness
Methyl 2-(4-methylfuran-3-yl)propanoate is unique due to its furan ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(4-methylfuran-3-yl)propanoate |
InChI |
InChI=1S/C9H12O3/c1-6-4-12-5-8(6)7(2)9(10)11-3/h4-5,7H,1-3H3 |
InChI Key |
ZIKNBBNAZQWMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C(C)C(=O)OC |
Origin of Product |
United States |
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